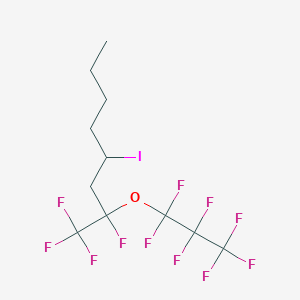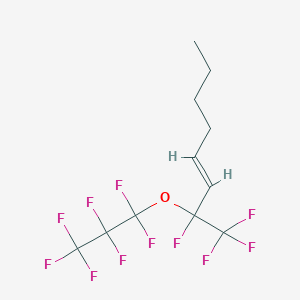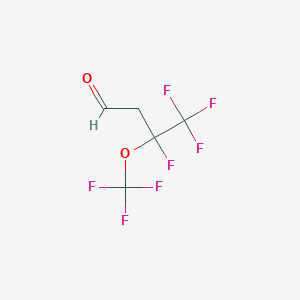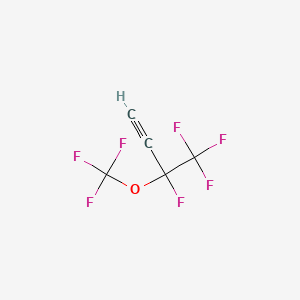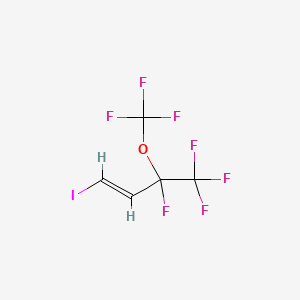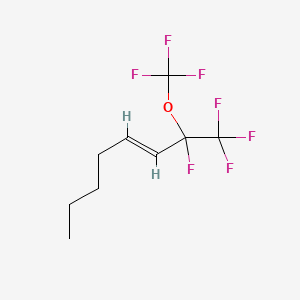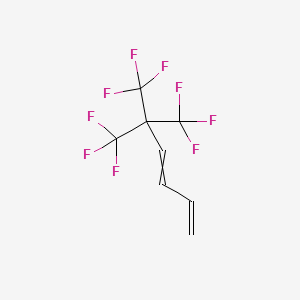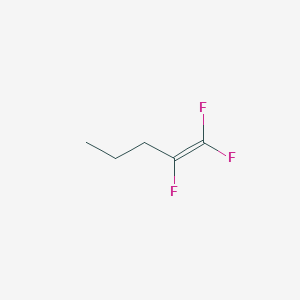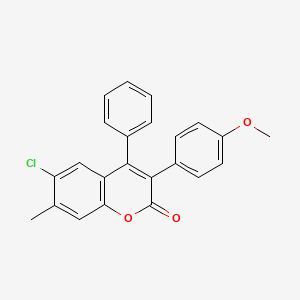
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one
Vue d'ensemble
Description
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, also known as Cmpd-1, is a chemical compound that belongs to the class of flavonoids. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one also inhibits the MAPK signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, it has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to increase the levels of antioxidant enzymes such as SOD and CAT. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one in lab experiments is its low toxicity profile. It has been found to be non-toxic even at high doses. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one. One potential area of research is the development of more efficient synthesis methods for 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one. Additionally, further research is needed to explore the potential therapeutic applications of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one in various disease conditions. Another area of research is the development of more water-soluble derivatives of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one for improved use in lab experiments. Finally, more research is needed to explore the potential synergistic effects of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one with other drugs and compounds.
Conclusion:
In conclusion, 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, or 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, is a chemical compound that possesses various pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has a low toxicity profile and is relatively easy to synthesize and purify. However, its low solubility in water can make it challenging to use in certain experiments. There are several future directions for the research on 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one, including the development of more efficient synthesis methods, exploring its potential therapeutic applications, and developing more water-soluble derivatives for improved use in lab experiments.
Applications De Recherche Scientifique
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-14-12-20-18(13-19(14)24)21(15-6-4-3-5-7-15)22(23(25)27-20)16-8-10-17(26-2)11-9-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRAFKDCVHKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




